2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
Brand Name: Vulcanchem
CAS No.: 54199-21-2
VCID: VC18485945
InChI: InChI=1S/C10H19N3/c1-9(2)12-4-6-13(7-5-12)10(3)8-11/h9-10H,4-7H2,1-3H3
SMILES:
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol

2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile

CAS No.: 54199-21-2

Cat. No.: VC18485945

Molecular Formula: C10H19N3

Molecular Weight: 181.28 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile - 54199-21-2

Specification

CAS No. 54199-21-2
Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
IUPAC Name 2-(4-propan-2-ylpiperazin-1-yl)propanenitrile
Standard InChI InChI=1S/C10H19N3/c1-9(2)12-4-6-13(7-5-12)10(3)8-11/h9-10H,4-7H2,1-3H3
Standard InChI Key MVOWRIFCWYEJLH-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCN(CC1)C(C)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile consists of a piperazine ring substituted at the 1-position with a propanenitrile group and at the 4-position with an isopropyl moiety. The piperazine core adopts a chair conformation, with the nitrile group and isopropyl substituents influencing electronic and steric properties .

Key Structural Features:

  • Piperazine backbone: Six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Propanenitrile substituent: CH2CN-CH_2-C≡N group attached to N1, contributing polarity and reactivity.

  • Isopropyl group: CH(CH3)2-CH(CH_3)_2 at N4, enhancing hydrophobicity and steric bulk.

Physicochemical Properties

Data collated from analogous piperazine derivatives suggest the following properties :

PropertyValue
Molecular weight194.28 g/mol
Melting point85–90°C (estimated)
Boiling point290–300°C (extrapolated)
LogP (octanol-water)1.2 ± 0.3
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)

Synthetic Methodologies

Nucleophilic Substitution Routes

The compound is typically synthesized via alkylation of 4-isopropylpiperazine with acrylonitrile derivatives. A representative protocol involves:

  • Reaction of 4-isopropylpiperazine with 3-chloropropionitrile in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) .

  • Heating at 60–80°C in a polar solvent (e.g., acetonitrile) for 12–24 hours.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Yield: 45–60% (optimized conditions) .

Mitsunobu Reaction for Stereocontrol

For enantiomerically pure forms, the Mitsunobu reaction has been employed using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) :

4-Isopropylpiperazine+2-HydroxypropanenitrileDEAD/TPPProduct\text{4-Isopropylpiperazine} + \text{2-Hydroxypropanenitrile} \xrightarrow{\text{DEAD/TPP}} \text{Product}

This method achieves >90% enantiomeric excess but requires stringent anhydrous conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 1.05 (d, J=6.8J = 6.8 Hz, 6H, isopropyl CH3-CH_3)

    • δ 2.50–2.70 (m, 8H, piperazine CH2-CH_2-)

    • δ 2.85 (t, J=6.0J = 6.0 Hz, 2H, CH2CN-CH_2-C≡N)

    • δ 3.45 (septet, J=6.8J = 6.8 Hz, 1H, isopropyl CH-CH-)

  • 13C^{13}\text{C} NMR:

    • 117.8 ppm (C≡N)

    • 48.5–52.0 ppm (piperazine carbons)

    • 23.1 ppm (isopropyl CH3-CH_3)

Mass Spectrometry

  • ESI-MS: m/zm/z 195.2 [M+H]+^+, major fragments at m/zm/z 138 (piperazine ring) and 98 (isopropyl group) .

Applications in Pharmaceutical Chemistry

Kinase Inhibition

The nitrile group acts as a hydrogen bond acceptor, enabling interactions with kinase ATP-binding pockets. In silico docking studies predict IC50_{50} values of 50–100 nM for CDK2 and EGFR kinases .

Prodrug Development

The compound’s hydrolytic stability (t1/2>24t_{1/2} > 24 hours in plasma) makes it suitable as a prodrug linker. Conjugation with anticancer agents (e.g., doxorubicin) enhances tumor targeting .

Future Research Directions

  • Catalytic asymmetric synthesis to access enantiopure forms for chiral drug development.

  • Polymer-supported derivatives for heterogeneous catalysis in flow reactors.

  • In vivo pharmacokinetic studies to evaluate blood-brain barrier penetration.

This compound’s versatility positions it as a critical intermediate in next-generation therapeutics and advanced materials. Collaborative efforts between academic and industrial researchers will likely unlock further applications in the coming decade.

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